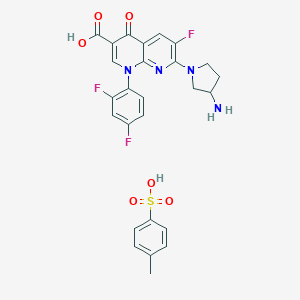

Tosufloxacin Tosylate

Beschreibung

See also: Tosufloxacin (has active moiety).

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3.C7H8O3S/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSQVOKOWWIUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F3N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100490-36-6 (Parent) | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8047842 | |

| Record name | Tosufloxacin toluenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100490-94-6, 115964-29-9 | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100490-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115964-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosufloxacin tosilate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115964299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosufloxacin toluenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOSUFLOXACIN TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO6NM634EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Tosufloxacin Tosylate's Action on Bacterial DNA Gyrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Tosufloxacin Tosylate, a fluoroquinolone antibiotic, inhibits bacterial DNA gyrase. The document details the drug's interaction with its target, presents quantitative data on its inhibitory activity, outlines experimental protocols for assessing its efficacy, and provides visual representations of the key molecular pathways and experimental workflows.

Introduction: The Role of DNA Gyrase and the Fluoroquinolone Intervention

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA. This process is crucial for DNA replication, transcription, and repair. DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.

Tosufloxacin, like other fluoroquinolones, exerts its bactericidal effect by targeting this vital enzyme. The primary mechanism of action involves the inhibition of DNA gyrase, leading to the disruption of critical cellular processes and ultimately, bacterial cell death.

Mechanism of Action: Stabilizing the Cleavable Complex

The inhibitory action of Tosufloxacin on DNA gyrase is not a simple competitive inhibition of the enzyme's active site. Instead, it acts as a "topoisomerase poison." The core of its mechanism is the stabilization of a transient intermediate in the enzyme's catalytic cycle known as the "cleavable complex." In this state, the DNA is cleaved by DNA gyrase, and the enzyme is covalently attached to the 5' ends of the broken DNA strands.

Tosufloxacin intercalates into the cleaved DNA at the site of the break and interacts with both the DNA and specific amino acid residues of the GyrA subunit. This interaction forms a stable ternary complex of Tosufloxacin-DNA-DNA gyrase, which effectively traps the enzyme on the DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks within the bacterial chromosome. The accumulation of these breaks triggers a cascade of lethal events, including the stalling of replication forks and the induction of the SOS DNA repair system, which, when overwhelmed, leads to cell death.

Molecular Interactions within the Quinolone Resistance-Determining Region (QRDR)

The specific binding site for fluoroquinolones on the GyrA subunit is a region known as the Quinolone Resistance-Determining Region (QRDR). While a crystal structure of Tosufloxacin specifically complexed with DNA gyrase is not publicly available, extensive research on other fluoroquinolones provides a well-established model for this interaction.

The binding is mediated through a non-covalent water-metal ion bridge. A magnesium ion (Mg²⁺) is chelated by the C-3 carboxyl and C-4 keto groups of the fluoroquinolone. This complex is then bridged by water molecules to key serine and aspartic acid residues within the QRDR of GyrA, typically at positions corresponding to Ser83 and Asp87 in Escherichia coli. Mutations in these residues are a common cause of fluoroquinolone resistance as they disrupt this critical interaction, reducing the binding affinity of the drug.

Signaling Pathway of Tosufloxacin Action

The following diagram illustrates the key steps in the mechanism of action of Tosufloxacin on DNA gyrase.

Caption: Signaling pathway of Tosufloxacin's action on DNA gyrase.

Quantitative Data: Inhibitory Potency of Tosufloxacin

The potency of Tosufloxacin against DNA gyrase is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The minimum inhibitory concentration (MIC) is also a crucial measure, representing the lowest concentration of the drug that prevents visible growth of a bacterium.

| Parameter | Organism | Value | Reference |

| IC50 (DNA Gyrase) | Enterococcus faecalis | 11.6 µg/mL | [1] |

| IC50 (Topoisomerase IV) | Enterococcus faecalis | 3.89 µg/mL | [1] |

| MIC90 | Streptococcus pneumoniae | 0.25 µg/mL | |

| MIC90 | Haemophilus influenzae | ≤0.06 µg/mL | |

| MIC90 | Moraxella catarrhalis | ≤0.06 µg/mL |

Experimental Protocols: Assessing DNA Gyrase Inhibition

The most common method for determining the inhibitory effect of compounds like Tosufloxacin on DNA gyrase is the DNA supercoiling inhibition assay. This assay measures the ability of the enzyme to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322.

DNA Gyrase Supercoiling Inhibition Assay Protocol

Objective: To determine the IC50 of Tosufloxacin against bacterial DNA gyrase.

Principle: Relaxed and supercoiled DNA isoforms can be separated by agarose gel electrophoresis due to their different mobilities. In the presence of an inhibitor, the supercoiling activity of DNA gyrase will be reduced, resulting in a decrease in the amount of the faster-migrating supercoiled DNA and an increase in the slower-migrating relaxed DNA.

Materials:

-

Purified bacterial DNA gyrase (GyrA and GyrB subunits)

-

Relaxed pBR322 plasmid DNA

-

This compound stock solution (in DMSO or water)

-

5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)

-

Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Chloroform:isoamyl alcohol (24:1)

-

Agarose

-

1X TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Nuclease-free water

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and nuclease-free water. Aliquot the master mix into individual reaction tubes.

-

Inhibitor Addition: Add varying concentrations of Tosufloxacin to the reaction tubes. Include a no-drug control (with solvent only) and a no-enzyme control.

-

Enzyme Addition: Dilute the DNA gyrase to the desired concentration in Dilution Buffer and add it to all reaction tubes except the no-enzyme control. The final reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the Stop Buffer/Loading Dye.

-

Extraction (Optional but Recommended): Add an equal volume of chloroform:isoamyl alcohol, vortex briefly, and centrifuge. This step helps to remove the protein and improve gel resolution.

-

Agarose Gel Electrophoresis: Load the aqueous phase of the samples onto a 1% agarose gel in 1X TAE or TBE buffer.

-

Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize it under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.

-

IC50 Calculation: Plot the percentage of inhibition (relative to the no-drug control) against the logarithm of the Tosufloxacin concentration. The IC50 is the concentration at which 50% of the supercoiling activity is inhibited.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical DNA gyrase supercoiling inhibition experiment.

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Conclusion

This compound is a potent inhibitor of bacterial DNA gyrase, a critical enzyme for bacterial survival. Its mechanism of action involves the stabilization of the DNA-gyrase cleavable complex, leading to the accumulation of lethal double-strand DNA breaks. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer valuable resources for researchers and drug development professionals working on the discovery and characterization of novel antibacterial agents targeting DNA gyrase. Further research, particularly the acquisition of a co-crystal structure of Tosufloxacin with its target, would provide even deeper insights into its precise molecular interactions and could aid in the rational design of next-generation fluoroquinolones with improved efficacy and a lower propensity for resistance.

References

The Discovery and Synthesis of Tosufloxacin Tosylate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tosufloxacin, a third-generation fluoroquinolone, represents a significant advancement in the treatment of a wide range of bacterial infections. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of its tosylate salt. Detailed experimental protocols for its synthesis are provided, alongside tabulated quantitative data on its in vitro antibacterial activity and pharmacokinetic profile. Visual diagrams illustrating the synthetic workflow and the molecular mechanism of action are included to facilitate a deeper understanding of this potent antimicrobial agent.

Discovery and Development

Tosufloxacin Tosylate, a synthetic fluoroquinolone antibacterial agent, was developed by Toyama Chemical Co., Ltd. in Japan.[1] As a third-generation fluoroquinolone, it was designed to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1]

Mechanism of Action

Tosufloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1]

The mechanism involves the following key steps:

-

Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV create transient double-strand breaks in the bacterial DNA to manage DNA supercoiling and untangle newly replicated chromosomes.[2]

-

Fluoroquinolone Intervention: Tosufloxacin intercalates into the DNA at the site of the break and binds to the enzyme-DNA complex.[2]

-

Stabilization of the Cleavage Complex: This binding stabilizes the complex, preventing the re-ligation of the DNA strands.[1]

-

Inhibition of DNA Synthesis and Cell Death: The accumulation of these stalled enzyme-DNA complexes blocks the progression of the DNA replication fork, leading to the inhibition of DNA synthesis and ultimately, bacterial cell death.[2][3][4]

The following diagram illustrates the signaling pathway of Tosufloxacin's mechanism of action:

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the formation of the core quinolone structure, followed by the addition of the aminopyrrolidinyl side chain and subsequent salt formation. Several synthetic routes have been reported in the patent literature. A common pathway involves four main stages: amination, cyclization, substitution, and hydrolysis with tosylate salt formation.

The general workflow for the synthesis is depicted below:

Experimental Protocols

The following protocols are based on methodologies described in the patent literature and provide a general framework for the synthesis.

Step 1: Amination This step involves the reaction of initial raw materials to form a this compound amino compound. Key reactants include acetic anhydride, triethyl orthoformate, fluorochlorotinate, methanol, and 2,4-difluoroaniline.[5] The reaction conditions, such as temperature and duration, are critical for minimizing impurity formation and maximizing yield.[5]

Step 2: Cyclization The amino compound from the previous step undergoes a cyclization reaction to form the core naphthyridine ring structure.[5]

-

Procedure: The this compound amino substance is dissolved in N,N-dimethylformamide. Anhydrous potassium carbonate is added, and the mixture is reacted at 10-20°C for 3-5 hours.[5] The product is then isolated by centrifugation and filtration, followed by drying at 50-60°C for 6-8 hours.[5]

Step 3: Substitution The cyclic compound is then reacted with 3-aminopyrrolidine dihydrochloride to introduce the side chain at the C-7 position.[5]

-

Procedure: 3-aminopyrrolidine dihydrochloride is added to a mixture of methanol and triethylamine under stirring and cooled to below 5°C.[5] The this compound cyclic compound is then added, and the reaction proceeds for 48-96 hours at a temperature below 20°C.[5] The resulting this compound substitute is collected by centrifugal filtration and dried.[5]

Step 4: Hydrolysis and Tosylate Salt Formation The final step involves the hydrolysis of the ester group and the formation of the tosylate salt.[5]

-

Procedure: The this compound substitute, p-toluenesulfonic acid, and glacial acetic acid are added to purified water and heated to 98-100°C for 6-10 hours.[5] After hot filtration and cooling to below 30°C, the crude product is collected by centrifugal filtration.[5]

Purification: The crude this compound is purified by recrystallization.[5]

-

Procedure: The crude product is mixed with medicinal ethanol and purified water and stirred for 0.5-1 hour.[5] The purified this compound is obtained after centrifugal filtration and drying at 40-50°C for 2-2.5 hours.[5]

Quantitative Data

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₁₅F₃N₄O₃ · C₇H₈O₃S |

| Molecular Weight | 576.54 g/mol |

| Appearance | White to beige powder |

| Solubility | DMSO: 2 mg/mL (clear) |

Source: Sigma-Aldrich

In Vitro Antibacterial Activity

The in vitro activity of Tosufloxacin has been evaluated against a wide range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for 50% (MIC₅₀) and 90% (MIC₉₀) of isolates for key respiratory and genital pathogens.

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Pseudomonas aeruginosa (standard) | 0.5 | 2.0 |

| Pseudomonas aeruginosa (resistant) | 4.0 | >16.0 |

| Escherichia coli | ≤0.016 | ≤0.016 |

| Staphylococcus aureus | 0.063 | 0.063 |

| Haemophilus influenzae | ≤0.016 | 0.032 |

| Chlamydia trachomatis | - | 0.25 |

| Neisseria gonorrhoeae | - | 0.008 |

Pharmacokinetic Parameters in Healthy Adults

The pharmacokinetic profile of this compound has been studied in healthy adult volunteers following oral administration.

| Parameter | 150 mg Dose | 300 mg Dose |

| Cₘₐₓ (µg/mL) | 0.54 | 1.06 |

| Tₘₐₓ (h) | ~2 | ~2 |

| t₁/₂ (h) | 4.85 | 4.44 |

| AUC₀₋₂₄ (µg·h/mL) | 1.75 ± 0.67 | - |

| AUC₀→∞ (µg·h/mL) | 1.98 ± 0.74 | - |

Conclusion

This compound is a potent fluoroquinolone antibiotic with a broad spectrum of activity against clinically relevant bacterial pathogens. Its mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, makes it an effective agent for treating various infections. The synthesis of this compound is a well-established multi-step process, with detailed protocols available in the scientific and patent literature. The favorable pharmacokinetic profile and potent in vitro activity underscore its clinical utility. This technical guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. CN114369092A - this compound and preparation method thereof - Google Patents [patents.google.com]

- 6. In vitro activity of tosufloxacin (A-61827; T-3262) against selected genital pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of tosufloxacin, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioequivalence of this compound tablets in healthy Chinese volunteers [manu41.magtech.com.cn]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Early In-Vitro Activity of Tosufloxacin Tosylate

This technical guide provides a comprehensive overview of the early in-vitro studies of this compound, a fluoroquinolone antibiotic. The document focuses on its antibacterial activity, the experimental protocols used for its evaluation, and its mechanism of action.

Quantitative In-Vitro Activity of Tosufloxacin

Tosufloxacin has demonstrated a broad spectrum of in-vitro activity against both Gram-positive and Gram-negative bacteria, including anaerobic and atypical pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various early studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Activity Against Respiratory Pathogens

Tosufloxacin shows potent activity against common causative bacteria of pneumonia and otitis media.[1][2]

| Bacterial Species | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | Penicillin-Susceptible (PSSP) | - | 0.25[1][2] |

| Streptococcus pneumoniae | Penicillin-Intermediate (PISP) | - | 0.25[1][2] |

| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | - | 0.25[1][2] |

| Haemophilus influenzae | BLNAS & BLNAR* | ≤0.016[3] | 0.0078[1][2] |

| Moraxella catarrhalis | - | - | 0.0156[1][2] |

| Pseudomonas aeruginosa | Standard (from CF sputum) | 0.5[3] | 2.0[3] |

| Pseudomonas aeruginosa | Resistant (from CF sputum) | 4.0[3] | >16.0[3] |

| Pseudomonas cepacia | (from CF sputum) | 4.0[3] | 8.0[3] |

| Escherichia coli | (from CF sputum) | ≤0.016[3] | ≤0.016[3] |

*BLNAS: β-lactamase-negative ampicillin-susceptible; BLNAR: β-lactamase-negative ampicillin-resistant

Activity Against Staphylococci, Streptococci, and Enterococci

Studies have shown Tosufloxacin to be effective against a range of Gram-positive cocci.

| Bacterial Species | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 0.063[3] |

| Staphylococcus epidermidis | 0.05 - 1.56[4] |

| Various Streptococci | 0.25 - 1.0[] |

| Enterococci | 0.05 - 1.56[4] |

Activity Against Anaerobic Bacteria

Tosufloxacin's activity extends to anaerobic bacteria, which are often challenging to treat.

| Bacterial Species | MIC₉₀ (µg/mL) |

| Bacteroides fragilis | 1.56[4] |

| Clostridium difficile | 3.13[4] |

| Clostridium perfringens | 0.20[4] |

Activity Against Genital Pathogens

The antibiotic has also been tested against pathogens responsible for sexually transmitted infections.[6]

| Bacterial Species | MIC₉₀ (µg/mL) | MBC₉₀ (µg/mL) |

| Chlamydia trachomatis | 0.25[6] | 0.25[6] |

| Neisseria gonorrhoeae (including resistant strains) | 0.008[6] | - |

*MBC: Minimum Bactericidal Concentration

Experimental Protocols

The in-vitro activity of Tosufloxacin was primarily determined using standardized susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were established using two main techniques:

-

Agar Dilution Method : This was a common method cited in early studies.[6][7]

-

Preparation of Media : A series of agar plates (e.g., Mueller-Hinton agar) were prepared, each containing a different, twofold serial dilution of Tosufloxacin. A control plate with no antibiotic was also prepared.

-

Inoculum Preparation : The bacterial isolates to be tested were cultured in a suitable broth to a specified turbidity, corresponding to a standard concentration of bacterial cells (e.g., 10⁵ CFU/mL).

-

Inoculation : The standardized bacterial suspensions were then inoculated onto the surface of each agar plate.

-

Incubation : The plates were incubated under appropriate atmospheric and temperature conditions for 18-24 hours.

-

Result Interpretation : The MIC was recorded as the lowest concentration of Tosufloxacin that completely inhibited visible bacterial growth.[7]

-

-

Broth Microdilution Method : This method was used particularly for testing isolates from cystic fibrosis patients.[3]

-

Preparation of Plates : Microtiter plates with 96 wells were used. Each well was filled with a broth medium containing twofold serial dilutions of Tosufloxacin.

-

Inoculation : Each well was inoculated with a standardized suspension of the test bacterium.

-

Incubation : The plates were incubated for a specified period.

-

Result Interpretation : The wells were examined for turbidity (visible growth). The MIC was the lowest concentration in a well with no visible growth.

-

Testing Against Chlamydia trachomatis

Due to its intracellular nature, testing against C. trachomatis required a cell culture-based assay.[6]

-

Cell Culture : McCoy cell monolayers were grown in 96-well microtiter plates.

-

Infection : The cell monolayers were infected with the C. trachomatis isolates.

-

Antibiotic Addition : After an initial incubation period to allow for bacterial entry into the cells, the culture medium was replaced with a medium containing serial dilutions of Tosufloxacin.

-

Incubation : The plates were incubated for 48-72 hours.

-

Staining and Visualization : The cells were then fixed and stained (e.g., with a fluorescent antibody) to visualize the chlamydial inclusions.

-

Endpoint Determination : The MIC was defined as the lowest antibiotic concentration that resulted in a significant reduction in the number or size of inclusions compared to the control.

Mechanism of Action and Experimental Workflows

As a fluoroquinolone, Tosufloxacin's primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair.

Signaling Pathway: Inhibition of Bacterial DNA Synthesis

Tosufloxacin targets two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. The inhibition of these enzymes disrupts DNA replication, leading to bactericidal effects.

Caption: Tosufloxacin's mechanism of action.

Experimental Workflow: Agar Dilution MIC Test

The agar dilution method is a foundational technique for determining the in-vitro susceptibility of bacteria to an antimicrobial agent.

Caption: Workflow for an Agar Dilution MIC Test.

References

- 1. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]

- 2. researchgate.net [researchgate.net]

- 3. In vitro activity of tosufloxacin, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 6. In vitro activity of tosufloxacin (A-61827; T-3262) against selected genital pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activity of tosufloxacin against bacterial enteric pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Tosufloxacin Tosylate Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosufloxacin, a fluoroquinolone antibiotic, exhibits a broad and potent spectrum of activity against a wide range of clinically significant gram-negative bacteria. This technical guide provides an in-depth analysis of the in vitro and in vivo efficacy of Tosufloxacin Tosylate, detailing its antibacterial spectrum through comprehensive quantitative data, experimental protocols, and mechanistic insights. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

Tosufloxacin is a synthetic fluoroquinolone antibacterial agent that demonstrates bactericidal action by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2][3] This mechanism disrupts DNA replication, leading to bacterial cell death.[1][4][5] This guide focuses on the activity of this compound against gram-negative bacteria, a class of pathogens responsible for a significant burden of infectious diseases.

In Vitro Antibacterial Spectrum

The in vitro activity of Tosufloxacin has been extensively evaluated against a diverse panel of gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency.

Enterobacteriaceae

Tosufloxacin demonstrates high activity against most members of the Enterobacteriaceae family. It is generally more active than temafloxacin but slightly less active than ciprofloxacin against many species within this group.[6]

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | - | ≤0.016 - >16.0 | ≤0.016 | - | [7] |

| Klebsiella pneumoniae | 100 | - | - | ≤0.06 | [8] |

| Salmonella spp. | - | - | - | - | [9] |

| Shigella spp. | - | - | - | - | [9] |

| Vibrio spp. | - | - | - | - | [9] |

Table 1: In Vitro Activity of Tosufloxacin Against a Selection of Enterobacteriaceae.

Non-Fermenting Gram-Negative Bacilli

Tosufloxacin is active against several non-fermenting gram-negative bacilli, including Pseudomonas aeruginosa and Acinetobacter spp.

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 100 | - | - | ≤0.06 | [8] |

| Acinetobacter spp. | - | - | - | - | [6] |

| Xanthomonas maltophilia | - | - | - | - | [6] |

Table 2: In Vitro Activity of Tosufloxacin Against Non-Fermenting Gram-Negative Bacilli.

Fastidious Gram-Negative Bacteria

Tosufloxacin exhibits potent activity against fastidious gram-negative bacteria, which are common causative agents of respiratory and genital tract infections.

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Haemophilus influenzae | 200 | - | - | ≤0.06 | [8][10] |

| Moraxella catarrhalis | 100 | - | - | ≤0.06 | [8][10] |

| Neisseria gonorrhoeae | 31 | - | - | 0.008 | [2] |

| Campylobacter jejuni/coli | - | - | - | - | [6][9] |

Table 3: In Vitro Activity of Tosufloxacin Against Fastidious Gram-Negative Bacteria.

Anaerobic Gram-Negative Bacteria

Tosufloxacin is also distinguished by its potent activity against anaerobic gram-negative bacteria, often surpassing that of other fluoroquinolones like levofloxacin and ciprofloxacin.[11][12]

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Bacteroides fragilis | - | - | - | 0.78 | [11] |

| Bacteroides vulgatus | - | - | - | 0.39 | [11] |

| Bacteroides thetaiotaomicron | - | - | - | 1.56 | [11] |

Table 4: In Vitro Activity of Tosufloxacin Against Anaerobic Gram-Negative Bacteria.

Mechanism of Action

The bactericidal effect of Tosufloxacin, like other fluoroquinolones, is primarily due to the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] In gram-negative bacteria, DNA gyrase is the principal target.[3][5]

-

Inhibition of DNA Gyrase: DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.[5] Tosufloxacin binds to the enzyme-DNA complex, stabilizing it and trapping the gyrase on the DNA.[4] This leads to the cessation of DNA synthesis and the generation of double-strand DNA breaks.[4]

-

Inhibition of Topoisomerase IV: Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following DNA replication.[4] While a secondary target in many gram-negative bacteria, its inhibition by Tosufloxacin further disrupts the process of cell division.

The resulting DNA damage triggers the bacterial SOS response, a DNA repair system.[4] However, if the damage is too extensive, it leads to irreversible chromosomal fragmentation and ultimately, cell death.[4]

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of antibacterial activity. The following sections detail the protocols for key in vitro and in vivo experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07.[13][14][15][16][17]

Objective: To determine the lowest concentration of Tosufloxacin that inhibits the visible growth of a bacterium.

Materials:

-

This compound analytical powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Tosufloxacin Stock Solution: Prepare a stock solution of Tosufloxacin in a suitable solvent and dilute it in CAMHB to the highest desired concentration.

-

Serial Dilutions: Perform serial twofold dilutions of the Tosufloxacin solution in the wells of the microtiter plate using CAMHB.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Tosufloxacin at which there is no visible growth of the bacteria.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time. The protocol is based on CLSI guideline M26.[18][19]

Objective: To assess the rate and extent of bacterial killing by Tosufloxacin at different concentrations.

Materials:

-

This compound

-

CAMHB

-

Bacterial isolates

-

Sterile test tubes or flasks

-

Shaking incubator

-

Apparatus for colony counting (e.g., agar plates, automated colony counter)

Procedure:

-

Inoculum Preparation: Prepare a logarithmic phase bacterial culture in CAMHB.

-

Test Setup: Add the bacterial culture to flasks containing pre-determined concentrations of Tosufloxacin (e.g., 1x, 2x, 4x MIC) and a growth control flask without the antibiotic.

-

Incubation and Sampling: Incubate the flasks in a shaking incubator at 35°C. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

-

Viable Cell Count: Perform serial dilutions of the collected samples and plate them on appropriate agar medium to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of Tosufloxacin. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.

Animal Models of Infection

In vivo models are essential for evaluating the efficacy of antimicrobial agents in a physiological context. Murine models of pneumonia and sepsis are commonly used for gram-negative infections.[1][20][21][22][23][24][25][26][27][28]

4.3.1. Murine Pneumonia Model

Objective: To assess the efficacy of Tosufloxacin in treating lung infections caused by gram-negative bacteria.

Procedure Outline:

-

Animal Acclimatization: House mice under standard conditions with access to food and water ad libitum for a period of acclimatization.

-

Infection: Induce pneumonia by intratracheal or intranasal inoculation of a standardized bacterial suspension (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa).

-

Treatment: Administer this compound at various dosages and schedules (e.g., oral gavage, subcutaneous injection) starting at a defined time post-infection.

-

Monitoring: Monitor the animals for clinical signs of illness, body weight changes, and mortality.

-

Endpoint Analysis: At the end of the study, euthanize the animals and collect lung tissue for bacterial load determination (CFU/g of tissue) and histopathological examination.

4.3.2. Murine Sepsis Model

Objective: To evaluate the efficacy of Tosufloxacin in a systemic model of gram-negative infection.

Procedure Outline:

-

Animal Preparation: As in the pneumonia model.

-

Induction of Sepsis: Induce sepsis through methods such as cecal ligation and puncture (CLP) to create a polymicrobial infection, or by intraperitoneal injection of a standardized bacterial suspension (e.g., Escherichia coli).[22][26]

-

Treatment: Administer this compound as described above.

-

Monitoring: Monitor for signs of sepsis, including changes in body temperature, activity levels, and survival rates.

-

Endpoint Analysis: Collect blood samples for bacterial culture and quantification. Organ tissues (e.g., liver, spleen) can also be harvested for bacterial load determination.

Conclusion

This compound demonstrates a potent and broad-spectrum antibacterial activity against a wide array of clinically relevant gram-negative bacteria, including members of the Enterobacteriaceae family, non-fermenting bacilli, and fastidious organisms. Its efficacy extends to anaerobic gram-negative bacteria, a feature that distinguishes it from some other fluoroquinolones. The primary mechanism of action involves the inhibition of DNA gyrase, leading to the disruption of essential cellular processes and ultimately, bacterial cell death. The in vitro and in vivo experimental models detailed in this guide provide a framework for the continued investigation and characterization of Tosufloxacin and other novel antimicrobial agents. This comprehensive understanding of its antibacterial spectrum and mechanism of action is vital for its appropriate clinical application and for guiding future research in the fight against antimicrobial resistance.

References

- 1. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]

- 2. In vitro activity of tosufloxacin (A-61827; T-3262) against selected genital pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. The in-vitro activity of tosufloxacin, a new fluorinated quinolone, compared with that of ciprofloxacin and temafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ANTIBACTERIAL ACTIVITY OF TOSUFLOXACIN AGAINST MAJOR ORGANISMS DETECTED FROM PATIENTS WITH RESPIRATORY INFECTIONS [jstage.jst.go.jp]

- 8. [Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of tosufloxacin against bacterial enteric pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activities of tosufloxacin against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella branhamella catarrhalis isolated from otolaryngological infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial activities of tosufloxacin against anaerobic bacteria and the electron micrograph of its bactericidal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 16. [PDF] Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically : approved standard | Semantic Scholar [semanticscholar.org]

- 17. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. emerypharma.com [emerypharma.com]

- 20. journals.asm.org [journals.asm.org]

- 21. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mouse Models of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. publications.ersnet.org [publications.ersnet.org]

- 25. A Neonatal Imaging Model of Gram-Negative Bacterial Sepsis [app.jove.com]

- 26. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. journals.asm.org [journals.asm.org]

Initial Safety and Toxicity Profile of Tosufloxacin Tosylate: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

Tosufloxacin, a fluoroquinolone antibiotic, demonstrates a broad spectrum of activity against various bacterial pathogens. This technical guide provides a comprehensive overview of the initial safety and toxicity profile of its tosylate salt, Tosufloxacin Tosylate. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the compound's preclinical and clinical safety characteristics. This guide summarizes key findings from acute and repeated-dose toxicity studies, investigations into its mechanism of action, and evaluations of its potential for specific toxicities.

Non-Clinical Toxicity

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. For this compound, the median lethal dose (LD50) has been established in juvenile rats.

Table 1: Acute Toxicity of this compound

| Species (Age) | Route of Administration | LD50 (mg/kg) | Reference |

| Rat (7-day-old) | Oral | >6,000 | [1] |

Experimental Protocol: Single Oral Dose Toxicity Study in Rats

-

Test System: 7-day-old rats.[1]

-

Administration: A single oral dose of this compound was administered.[1]

-

Observation: Animals were monitored for mortality and clinical signs of toxicity.[1]

-

Endpoint: The lethal dose was determined to be greater than 6,000 mg/kg.[1]

Repeated-Dose Toxicity

Repeated-dose toxicity studies assess the potential for adverse effects following prolonged exposure to a substance. Studies have been conducted in both juvenile rats and dogs to evaluate the safety of this compound over a one-month period.

Table 2: Repeated-Dose Toxicity of this compound

| Species (Age) | Route | Duration | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Reference |

| Rat (7-day-old) | Oral | 1 month | 300, 1,000, 3,000 | At 3,000 mg/kg: 1 male death, transient body weight gain suppression. At ≥1,000 mg/kg: Crystals in renal tubules. | 300 | [1] |

| Dog (3-week-old) | Oral | 1 month | 150, 300 and higher | At ≥300 mg/kg: Decreased food consumption and body weight gain suppression. | 150 | [1] |

Experimental Protocol: 1-Month Repeated Oral Dose Study in Juvenile Rats and Dogs

-

Test Systems: 7-day-old rats and 3-week-old dogs.[1]

-

Administration: this compound was administered orally once daily for one month.[1]

-

Parameters Monitored: Clinical signs, body weight, food consumption, and mortality were observed.[1]

-

Pathology: At the end of the study, a gross necropsy was performed, and tissues were examined for histopathological changes. In rats, the kidneys were a key focus.[1]

-

Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) was determined for each species.[1]

Mechanism of Action and Off-Target Effects

This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By targeting these topoisomerases, Tosufloxacin leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

The inhibitory activity of Tosufloxacin against these enzymes has been quantified in Enterococcus faecalis.

Table 3: Inhibitory Activity of Tosufloxacin against Bacterial Topoisomerases in Enterococcus faecalis

| Enzyme | IC50 (μg/ml) | Reference |

| DNA Gyrase | 11.6 | [2] |

| Topoisomerase IV | 3.89 | [2] |

Experimental Protocol: In Vitro Enzyme Inhibition Assay

-

Enzymes: Recombinant DNA gyrase and topoisomerase IV from Enterococcus faecalis were purified.[2]

-

Assay: The inhibitory activity of Tosufloxacin and other quinolones on the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV was measured.[2]

-

Endpoint: The 50% inhibitory concentration (IC50) was determined for each enzyme.[2]

Specific Toxicity Assessments

Genotoxicity

While a definitive battery of genotoxicity tests for this compound is not detailed in the available literature, a study mentions the use of the Ames mutagenicity test and the micronucleus test in the context of analyzing potential impurities in this compound drug products.[4] The results of these specific tests on the active pharmaceutical ingredient itself were not provided.

Experimental Workflow: Standard Genotoxicity Testing Battery

Carcinogenicity

Long-term carcinogenicity studies in animals are crucial for assessing the tumorigenic potential of a new drug. At present, publicly available data from 2-year rodent bioassays for this compound have not been identified.

Cardiovascular Safety: QT Interval Prolongation

The potential for fluoroquinolones to prolong the QT interval is a known class effect. Preclinical studies have been conducted to evaluate this risk for this compound.

Table 4: Cardiovascular Safety Profile of this compound

| Assay | System | Concentration/Dose | Results | Reference |

| hERG Current Assay | hERG-expressing HEK293 cells | >10 μmol/L | Slight (5%) suppression of hERG current | [1] |

| In Vivo ECG | Dogs | Up to 100 mg/kg | No effect on blood pressure, heart rate, or electrocardiogram | [1] |

Experimental Protocol: In Vitro hERG Assay and In Vivo Dog QT Study

-

In Vitro hERG Assay:

-

Test System: Human Embryonic Kidney (HEK293) cells stably expressing the hERG potassium channel.[1]

-

Methodology: Patch-clamp electrophysiology was used to measure the hERG current in the presence of varying concentrations of this compound.

-

Endpoint: The concentration-dependent inhibition of the hERG current was determined.[1]

-

-

In Vivo Dog QT Study:

-

Test System: Conscious dogs.[1]

-

Administration: this compound was administered at doses up to 100 mg/kg.[1]

-

Monitoring: Blood pressure, heart rate, and electrocardiogram (ECG) parameters, including the QT interval, were continuously monitored.[1]

-

Endpoint: Any significant changes in cardiovascular parameters from baseline were evaluated.[1]

-

Effect on Blood Glucose

Some fluoroquinolones have been associated with dysglycemia. A study in dogs investigated the effect of this compound on blood glucose and insulin levels.

Table 5: Effect of this compound on Blood Glucose

| Species | Route | Dose | Findings | Reference |

| Dog | Oral | Up to 600 mg/kg (single dose) | No effect on blood glucose or insulin levels | [1] |

Experimental Protocol: Blood Glucose and Insulin Level Study in Dogs

-

Test System: Dogs.[1]

-

Administration: A single oral dose of this compound was administered at doses up to 600 mg/kg.[1]

-

Sample Collection: Blood samples were collected at various time points post-dosing.

-

Analysis: Plasma glucose and insulin concentrations were measured.[1]

-

Endpoint: The effect of this compound on glycemic control was assessed.[1]

Clinical Safety

The clinical safety of this compound has been evaluated in various clinical trials. The most commonly reported adverse drug reactions are generally mild to moderate in severity.

Table 6: Common Adverse Drug Reactions Reported in Clinical Trials

| System Organ Class | Adverse Drug Reaction | Frequency | Reference |

| Gastrointestinal Disorders | Diarrhea | 6.9% - 22.2% | [4][5] |

| Vomiting | 4.3% - 20.6% | [5][6] | |

| Nausea | Commonly Reported | [7] | |

| Abdominal Pain/Gastric Distress | Commonly Reported | [7][8] | |

| Loose Stools | 2.1% | [6] | |

| Loss of Appetite | Commonly Reported | [8][9] | |

| Constipation | Commonly Reported | [8][9] | |

| Skin and Subcutaneous Tissue Disorders | Rash | Commonly Reported | [7] |

| Itch | Commonly Reported | [7] | |

| Hives | Commonly Reported | [7] | |

| Photosensitivity | Commonly Reported | [7] | |

| Nervous System Disorders | Numbness | Commonly Reported | [7] |

| Tremor | Commonly Reported | [7] | |

| Somnolence | Commonly Reported | [8][9] | |

| Psychiatric Disorders | Hallucination | Commonly Reported | [7] |

| General Disorders and Administration Site Conditions | Fever | Commonly Reported | [7][8] |

| Musculoskeletal and Connective Tissue Disorders | Arthralgia (Joint Pain) | Two mild cases reported in a pediatric study | [6] |

| Investigations | Abnormal Laboratory Values | 2.0% (in a pediatric study) | [4] |

It is important to note that some sources also mention more severe, though less common, adverse events associated with Tosufloxacin, including severe thrombocytopenia, nephritis, and hepatotoxicity.[10]

Conclusion

This technical guide provides a summary of the initial safety and toxicity profile of this compound based on available preclinical and clinical data. The acute toxicity appears to be low, and a NOAEL has been established in repeated-dose studies in juvenile animals. The mechanism of action is well-defined, involving the inhibition of bacterial DNA gyrase and topoisomerase IV. While preliminary cardiovascular and blood glucose safety data are reassuring, a comprehensive evaluation of the genotoxic and carcinogenic potential requires further data. The clinical safety profile is characterized by a range of generally mild to moderate adverse events, with gastrointestinal and skin reactions being the most common. As with all pharmaceuticals, a thorough risk-benefit assessment is essential for its appropriate use. Further research and the publication of more detailed safety studies will continue to refine our understanding of the complete toxicological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and this compound by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and safety assessment of tosufloxacin tosilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety profile of pediatric tosufloxacin - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]

- 7. Oral repeated-dose toxicity studies of BIA 10-2474 in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. toxicology.org [toxicology.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Tosufloxacin Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin tosylate, a synthetic fluoroquinolone antibiotic, is recognized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its therapeutic efficacy is intrinsically linked to its chemical stability. Understanding the degradation pathways and the resulting byproducts of this compound is paramount for ensuring its safety, efficacy, and quality throughout its lifecycle, from manufacturing to patient administration. This technical guide provides a comprehensive overview of the degradation of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It details the experimental methodologies employed in forced degradation studies, presents quantitative data on degradation, and elucidates the identified degradation pathways and byproducts.

Forced Degradation Studies: Unveiling the Stability Profile

Forced degradation, or stress testing, is a critical component in the development and validation of stability-indicating analytical methods.[1] By subjecting the drug substance to conditions more severe than accelerated stability testing, it is possible to generate potential degradation products and gain insights into the intrinsic stability of the molecule.[1] These studies are instrumental in establishing degradation pathways, characterizing degradation products, and developing analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradants.[1]

General Principles of Forced Degradation

Forced degradation studies typically involve exposing the drug substance to the following conditions:

-

Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.

-

Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide.

-

Photolysis: Exposure to ultraviolet (UV) and visible light.

-

Thermal Stress: Exposure to high temperatures.

The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without extensive secondary degradation.[2]

Degradation Pathways of this compound

While comprehensive public data on the specific degradation pathways of this compound is limited, general knowledge of the fluoroquinolone class of antibiotics allows for the postulation of likely degradation routes. Fluoroquinolones are known to be susceptible to degradation at several key positions on their core structure.[3]

Based on the structure of tosufloxacin, the following degradation pathways are plausible:

-

Modification of the 7-amino-pyrrolidinyl side chain: This is a common site for degradation in many fluoroquinolones. Reactions such as oxidation or cleavage of the pyrrolidine ring could occur.

-

Decarboxylation of the 3-carboxylic acid group: This is a known degradation pathway for many quinolone antibiotics, particularly under photolytic conditions.[4]

-

Alterations to the 1,8-naphthyridine core: While generally more stable, the core ring system can undergo cleavage or substitution reactions under harsh conditions.

-

Defluorination: The fluorine atoms on the difluorophenyl ring and the naphthyridine core contribute to the drug's potency but can also be sites of photolytic degradation.[5]

The following diagram illustrates a generalized degradation pathway for a fluoroquinolone antibiotic, which can be adapted to conceptualize the degradation of tosufloxacin.

Figure 1: Potential Degradation Pathways of this compound under various stress conditions.

Quantitative Data on Tosufloxacin Degradation

| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants |

| Photolytic (254 nm light) | 2 | - | 1.5 | 1 |

| Photolytic (254 nm light) | 4 | - | 2.8 | 1 |

| Photolytic (254 nm light) | 6 | - | 4.2 | 1 |

| Thermal | 2 | 30 | 0.8 | - |

| Thermal | 6 | 30 | 1.5 | - |

| Thermal | 2 | 40 | 1.2 | - |

| Thermal | 6 | 40 | 2.5 | - |

| Thermal | 2 | 50 | 2.1 | - |

| Thermal | 6 | 50 | 4.5 | - |

| Table 1: Photolytic and thermal degradation results for a compound referred to as "TOF". It is important to note that the identity of "TOF" as tosufloxacin in this specific study is not definitively confirmed.[6] |

Experimental Protocols for Forced Degradation Studies

The development of a stability-indicating method is crucial for accurately assessing the degradation of this compound. The following outlines a general experimental workflow for conducting forced degradation studies and developing such a method.

Figure 2: General workflow for forced degradation studies and stability-indicating method development.

Detailed Methodologies

1. Preparation of Stock Solution:

-

A stock solution of this compound is prepared in a suitable solvent, such as methanol or a mixture of methanol and water, at a known concentration (e.g., 1 mg/mL).

2. Hydrolytic Degradation:

-

Acidic Hydrolysis: The stock solution is treated with an acid (e.g., 0.1 N HCl) and refluxed at a specific temperature (e.g., 80°C) for a defined period.

-

Basic Hydrolysis: The stock solution is treated with a base (e.g., 0.1 N NaOH) and refluxed under similar conditions as acidic hydrolysis.

-

Neutral Hydrolysis: The stock solution is refluxed with water at a controlled temperature.

-

After the specified time, the solutions are neutralized and diluted to a suitable concentration for analysis.

3. Oxidative Degradation:

-

The stock solution is treated with an oxidizing agent, typically hydrogen peroxide (e.g., 3-30% H₂O₂), and kept at room temperature or slightly elevated temperature for a certain duration.

-

The reaction is then stopped, and the solution is diluted for analysis.

4. Photolytic Degradation:

-

A solution of the drug is exposed to a light source that provides both UV and visible radiation (e.g., a photostability chamber with a combination of fluorescent and UV lamps).

-

A control sample is kept in the dark to differentiate between photolytic and thermal degradation.

-

The exposure level should be in accordance with ICH Q1B guidelines.

5. Thermal Degradation:

-

The solid drug substance is placed in a thermostatically controlled oven at a high temperature (e.g., 60-80°C) for a specified period.

-

Samples are withdrawn at different time points and dissolved in a suitable solvent for analysis.

6. Analytical Method:

-

A stability-indicating high-performance liquid chromatography (HPLC) method is developed and validated.

-

A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode.

-

Detection is typically performed using a photodiode array (PDA) detector to monitor the absorbance at multiple wavelengths and assess peak purity.

-

For the identification and characterization of degradation products, liquid chromatography-mass spectrometry (LC-MS/MS) is the technique of choice.[7]

Conclusion

A thorough understanding of the degradation pathways and byproducts of this compound is essential for the development of stable formulations and robust analytical methods. While specific public data on this compound is scarce, the principles of forced degradation studies and the known degradation patterns of other fluoroquinolones provide a solid framework for investigation. The methodologies outlined in this guide can be employed to generate the necessary stability data to ensure the quality, safety, and efficacy of this compound products. Further research, particularly studies employing advanced analytical techniques like high-resolution mass spectrometry, is needed to fully characterize the degradation products and definitively establish the degradation pathways of this important antibiotic.

References

- 1. scienceopen.com [scienceopen.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tosufloxacin Tosylate for Intracellular Bacteria Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Tosufloxacin Tosylate in cell culture-based studies of intracellular bacteria. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols and visualizations to facilitate research and development in this area.

Introduction

Intracellular bacterial pathogens pose a significant challenge to antimicrobial therapies due to their ability to reside and replicate within host cells, shielding them from many conventional antibiotics. Tosufloxacin, a fluoroquinolone antibiotic, has demonstrated efficacy against a range of extracellular bacteria. Its potential for treating infections caused by intracellular pathogens is an area of active investigation. These notes detail the application of this compound for in vitro studies of intracellular bacteria, providing researchers with the necessary information to design and execute robust experiments.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, Tosufloxacin leads to the cessation of bacterial DNA synthesis and ultimately, bacterial cell death. A key aspect for intracellular studies is the ability of the antibiotic to penetrate eukaryotic host cells and reach the intracellular bacteria.

Data Presentation

Table 1: Intracellular Efficacy of this compound against Various Bacteria

| Intracellular Bacterium | Host Cell Line | Effective Concentration (µg/mL) | Key Findings |

| Salmonella enteritidis | WI-38 (human lung fibroblast) | 0.2 and 0.78 | Tosufloxacin suppressed intracellular multiplication more effectively than ofloxacin and norfloxacin.[1] |

| Chlamydia trachomatis | McCoy | MIC₉₀: 0.25 | Tosufloxacin was as active as temafloxacin against C. trachomatis.[2][3] |

Table 2: Cytotoxicity of this compound in Mammalian Cell Lines

No specific IC₅₀ values for this compound in HeLa, J774, A549, or THP-1 cell lines were identified in the reviewed literature. It is crucial for researchers to determine the cytotoxicity of this compound in their specific cell line and experimental conditions before conducting intracellular efficacy studies. A general protocol for determining the IC₅₀ is provided in the Experimental Protocols section.

Experimental Protocols

Protocol 1: Determination of Host Cell Cytotoxicity (IC₅₀) of this compound

This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of this compound on a chosen mammalian cell line using a standard MTT assay.

Materials:

-

Mammalian cell line (e.g., HeLa, J774, A549, THP-1)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 to 100 µg/mL.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a blank and wells with cells in medium without the drug as a negative control.

-

Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for the final 4 hours.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC₅₀ value.

Protocol 2: Intracellular Bactericidal Activity Assay (Gentamicin Protection Assay)

This protocol is a standard method to quantify the number of viable intracellular bacteria following treatment with an antibiotic.

Materials:

-

Mammalian cell line cultured in 24-well plates

-

Intracellular bacterial strain of interest

-

Complete cell culture medium without antibiotics

-

This compound at a non-cytotoxic concentration (determined from Protocol 1)

-

Gentamicin solution (e.g., 100 µg/mL)

-

Sterile PBS

-

Sterile water or lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Bacterial culture plates (e.g., Tryptic Soy Agar)

Procedure:

-

Infection of Host Cells:

-

Grow the mammalian cell line to confluency in 24-well plates.

-

Infect the cells with the intracellular bacteria at a multiplicity of infection (MOI) of 10-100 for a predetermined time (e.g., 1-2 hours) to allow for bacterial entry.

-

-

Removal of Extracellular Bacteria:

-

Wash the cells three times with sterile PBS to remove non-adherent bacteria.

-

Add fresh culture medium containing a high concentration of a membrane-impermeable antibiotic like gentamicin (e.g., 100 µg/mL) and incubate for 1-2 hours to kill any remaining extracellular bacteria.

-

-

Antibiotic Treatment:

-

Wash the cells three times with sterile PBS to remove the gentamicin.

-

Add fresh culture medium containing the desired concentration of this compound (below the IC₅₀). Include a control group with medium only.

-

Incubate for the desired treatment period (e.g., 2, 4, 8, 24 hours).

-

-

Quantification of Intracellular Bacteria:

-

At each time point, wash the cells three times with sterile PBS.

-

Lyse the host cells by adding sterile water or a lysis buffer.

-

Collect the lysate and perform serial dilutions in sterile PBS.

-

Plate the dilutions onto appropriate bacterial culture plates.

-

Incubate the plates overnight at 37°C.

-

Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

-

-

Data Analysis:

-

Compare the CFU counts from the this compound-treated wells to the untreated control wells to determine the intracellular bactericidal activity.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Caption: Workflow for the Intracellular Bactericidal Activity Assay.

Hypothesized Host Cell Signaling Pathway Modulation by Fluoroquinolones

Fluoroquinolones have been reported to exert immunomodulatory effects by inhibiting signaling pathways such as the Toll-like receptor (TLR) and ERK pathways.[4] This can lead to the inhibition of the transcription factor NF-κB.[4] The following diagram illustrates a hypothesized mechanism of how a fluoroquinolone like Tosufloxacin might impact host cell signaling during bacterial infection.

Caption: Hypothesized Modulation of NF-κB Pathway by Tosufloxacin.

Autophagy Pathway in Intracellular Bacterial Defense

Autophagy is a cellular process for degrading and recycling cellular components, and it also plays a role in eliminating intracellular pathogens, a process termed xenophagy. The interaction between autophagy and intracellular bacteria is complex, with some bacteria being targeted for destruction while others have evolved mechanisms to evade or even exploit this pathway.

Caption: General Autophagy (Xenophagy) Pathway for Intracellular Bacteria.

Conclusion

This compound shows promise as a tool for studying and potentially treating infections caused by intracellular bacteria. Its ability to penetrate host cells and exert bactericidal activity against pathogens like Salmonella and Chlamydia makes it a valuable candidate for further research. The provided protocols and visualizations are intended to serve as a starting point for researchers. It is imperative to optimize experimental conditions, particularly drug concentrations, for each specific cell line and bacterial strain to ensure the generation of reliable and reproducible data. Further investigation into the potential immunomodulatory effects of Tosufloxacin on host cell signaling pathways during infection is warranted.

References

- 1. Molecular Insights into the MAPK Cascade during Viral Infection: Potential Crosstalk between HCQ and HCQ Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ciprofloxacin Affects Host Cells by Suppressing Expression of the Endogenous Antimicrobial Peptides Cathelicidins and Beta-Defensin-3 in Colon Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of Tosufloxacin Tosylate Stock Solutions for In-Vitro Assays

Introduction

Tosufloxacin Tosylate is a fluoroquinolone antibiotic that inhibits microbial DNA topoisomerase, making it effective against a broad spectrum of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] For reproducible and accurate results in in-vitro assays, such as minimum inhibitory concentration (MIC) testing or cell-based toxicity studies, the correct preparation of stock and working solutions is critical. Due to its poor water solubility, a standardized protocol is necessary to ensure complete dissolution and stability.[1] This document provides a detailed protocol for the preparation of this compound stock solutions and subsequent working dilutions for research applications.

Safety Precautions

This compound should be handled as a potentially hazardous substance.[3] It may cause skin, eye, and respiratory irritation.[4] Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a chemical fume hood. Refer to the product's Safety Data Sheet (SDS) for complete safety information.[3]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound relevant to the preparation of stock solutions.

| Property | Value | Reference(s) |

| CAS Number | 115964-29-9 | [3][4][5] |

| Molecular Weight | 576.5 g/mol | [3] |

| Appearance | White to beige crystalline solid/powder | [3][4][5] |

| Solubility | ||

| DMSO | ~30 mg/mL | [3] |

| Ethanol | Slightly soluble | [3] |

| Aqueous Buffers | Sparingly soluble. For maximum solubility, first dissolve in DMSO and then dilute. | [3] |

| Storage (Solid) | ≥4 years at -20°C.[3] Store desiccated.[5] | [3][5] |

| Storage (Stock in DMSO) | Up to 1 year at -80°C.[6][7] Aliquot to avoid repeated freeze-thaw cycles. | [6][7] |

| Storage (Aqueous Dilution) | Not recommended for more than one day.[3] Prepare fresh before use. | [3] |

Experimental Protocols

Part 1: Preparation of a 10 mg/mL Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution in Dimethyl Sulfoxide (DMSO).

Materials and Equipment:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or cryovials

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Pre-Weighing: Tare a sterile microcentrifuge tube on an analytical balance.

-

Weighing: Carefully weigh the desired amount of this compound powder into the tube. For example, weigh 10 mg.

-

Solvent Addition: Add the calculated volume of sterile DMSO to the tube to achieve a final concentration of 10 mg/mL. For 10 mg of powder, add 1 mL of DMSO.

-

Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.[5]

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[6]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).[6][7] For short-term use (within one week), aliquots can be stored at 4°C.[6]

Caption: Workflow for preparing a primary stock solution of this compound in DMSO.

Part 2: Preparation of Aqueous Working Solutions for In-Vitro Assays

This protocol details the serial dilution of the DMSO primary stock into an aqueous medium (e.g., cell culture medium, PBS) for immediate use in experiments.

Important Considerations:

-

This compound is sparingly soluble in aqueous buffers.[3] Prepare these solutions fresh and do not store them for more than a day.[3]

-

The final concentration of DMSO in the assay should be kept low (typically ≤0.1%) to avoid solvent-induced cellular effects.[6] A solvent-only control should be included in the experiment.

Materials and Equipment:

-

10 mg/mL this compound primary stock in DMSO

-

Sterile aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium

-

Sterile conical tubes or microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-